2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a pyrrolidinone ring, and a phenoxyethyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the pyrrolidinone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide: can be compared to other pyrrolidinone derivatives and phenoxyethyl compounds.
N-Phenylpyrrolidin-2-one: A similar compound with a phenyl group instead of a phenoxyethyl group.
2-Chloro-N-(2-phenoxyethyl)acetamide: A compound with a similar structure but lacking the pyrrolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-9-13(18)16-11-8-14(19)17(10-11)6-7-20-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPVHVRSEFPAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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